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molecular formula C9H11Cl B1581794 (1-Chloro-1-methylethyl)benzene CAS No. 934-53-2

(1-Chloro-1-methylethyl)benzene

Cat. No. B1581794
M. Wt: 154.63 g/mol
InChI Key: KPJKMUJJFXZGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04745176

Procedure details

183 g of α-methyl styrene, dissolved in 600 ml of methylene chloride, were reacted with hydrogen chloride at a temperature of from -12 to -10° C. to yield α-cumyl chloride. The resulting solution was added dropwise at a temperature of -10° C. to a mixture of 3 g of anhydrous aluminum trichloride, 12 g of anhydrous iron trichloride, 0.5 g of phosphorus pentoxide and 1800 ml of methylene chloride in the course of 60 minutes, and the mixture was then stirred at -10° C. for a further 4 hours. To terminate the reaction, the reaction mixture was poured into 6 liters of water at room temperature.
Quantity
183 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].[ClH:10]>C(Cl)Cl>[C:2]([Cl:10])([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)([CH3:1])[CH3:3]

Inputs

Step One
Name
Quantity
183 g
Type
reactant
Smiles
CC(=C)C1=CC=CC=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C1=CC=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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